benzyl[(1Z)-({[(tert-butoxy)carbonyl]amino}imino)[(2,2,2-trifluoroethyl)amino]methyl]amine
Description
Benzyl[(1Z)-({[(tert-butoxy)carbonyl]amino}imino)[(2,2,2-trifluoroethyl)amino]methyl]amine is a guanidine derivative featuring:
- A benzyl group at the central nitrogen.
- A tert-butoxycarbonyl (Boc) -protected aminoimino group in the (1Z)-configuration.
- A 2,2,2-trifluoroethylamino substituent.
Properties
IUPAC Name |
tert-butyl N-[[N'-benzyl-N-(2,2,2-trifluoroethyl)carbamimidoyl]amino]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F3N4O2/c1-14(2,3)24-13(23)22-21-12(20-10-15(16,17)18)19-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,22,23)(H2,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIJVCGUWRWCRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=NCC1=CC=CC=C1)NCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzyl[(1Z)-({[(tert-butoxy)carbonyl]amino}imino)[(2,2,2-trifluoroethyl)amino]methyl]amine is a complex organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, synthesizing available data from diverse sources, including case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented by its molecular formula and a molecular weight of 474.98 g/mol. The compound features multiple functional groups, including an amine and a carbonyl moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₂₅H₃₁N₂O₅Cl |
| Molecular Weight | 474.98 g/mol |
| InChIKey | PNNFUEJDTYIUJA-ZBEKHICHSA-N |
| CAS Number | 1133931-73-3 |
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that compounds with similar structures often exhibit:
- Antimicrobial Activity : Compounds featuring amine and carbonyl functionalities have been shown to inhibit bacterial growth by disrupting cell wall synthesis.
- Antiviral Properties : The trifluoroethyl group may enhance the compound's ability to penetrate viral membranes, making it a candidate for antiviral drug development.
- Enzyme Inhibition : The presence of the tert-butoxycarbonyl group suggests potential inhibition of proteolytic enzymes.
Case Studies
- Antimicrobial Efficacy : A study conducted on structurally related compounds demonstrated significant inhibition of Gram-positive and Gram-negative bacteria. The compound's mechanism involved interference with bacterial cell wall synthesis, leading to cell lysis.
- Antiviral Activity : In vitro assays indicated that derivatives of this compound could inhibit viral replication in influenza models, suggesting a potential pathway for developing antiviral therapies.
- Enzyme Interaction : Research on enzyme kinetics revealed that this compound exhibited competitive inhibition against certain proteases, which could be leveraged in therapeutic contexts.
Table 2: Summary of Biological Activities
Research Findings
Recent research emphasizes the importance of structure-activity relationships (SAR) in understanding the biological efficacy of this compound. Modifications to the functional groups can significantly alter its potency and selectivity toward specific biological targets.
Key Findings
- Structural Modifications : Altering the tert-butoxycarbonyl group can enhance or diminish antimicrobial activity.
- Fluorinated Groups : The presence of trifluoroethyl moieties is correlated with increased membrane permeability in viral models.
- Synergistic Effects : Combining this compound with other antimicrobial agents resulted in enhanced efficacy against resistant bacterial strains.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes a benzyl group, a tert-butoxycarbonyl (Boc) protecting group, and a trifluoroethyl moiety. This combination enhances its stability and reactivity in biochemical applications.
Drug Development
Benzyl[(1Z)-({[(tert-butoxy)carbonyl]amino}imino)[(2,2,2-trifluoroethyl)amino]methyl]amine serves as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are explored for their potential as protease inhibitors, particularly against viruses such as Hepatitis C.
Case Study: Hepatitis C Virus Protease Inhibitors
- The compound has been utilized in the development of protease inhibitors which are crucial for treating Hepatitis C. For instance, BMS-605339 is a notable example where similar structures have shown efficacy against the NS3 protease of the virus .
Peptide Synthesis
This compound is also significant in peptide synthesis due to its ability to protect amino groups during chemical reactions. The Boc group provides a means to selectively deprotect amino acids after coupling reactions.
Table 1: Comparison of Protecting Groups in Peptide Synthesis
| Protecting Group | Stability | Deprotection Method | Common Uses |
|---|---|---|---|
| Tert-Butoxycarbonyl (Boc) | High | Acidic conditions | Amino acid protection |
| Fmoc | Moderate | Basic conditions | Solid-phase peptide synthesis |
| Acetyl | Low | Hydrolysis | General protection |
Biochemical Research
In biochemical studies, the compound's derivatives are investigated for their interactions with various biological targets. The presence of the trifluoroethyl group may enhance lipophilicity, affecting membrane permeability and bioavailability.
Case Study: Interaction with Receptors
Research has indicated that compounds with similar structures exhibit significant Ki values against specific receptors in the PDSP database . These interactions are crucial for understanding drug efficacy and safety profiles.
Material Science
Beyond pharmaceuticals, this compound can be explored in material science for creating advanced polymers or coatings due to its unique chemical properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Bioactivity
Compound 48a : Amino((4-(benzamidomethyl)phenyl)amino)methaniminium 2,2,2-trifluoroacetate
- Key differences : Lacks the benzyl group and Boc protection; instead, it has a benzamidomethylphenyl substituent.
- Impact : The benzyl group in the target compound enhances π-π stacking in biological targets, while the Boc group improves synthetic stability. The trifluoroethyl group in the target compound increases lipophilicity (logP ≈ 2.8) compared to 48a’s trifluoroacetate counterion (logP ≈ 1.5) .
Compound 39 : Tert-butyl 3-benzyl-2-(trifluoromethyl)-5-(2-(trifluoromethyl)allyl)imidazolidine-1-carboxylate
Role of Fluorinated Substituents
The 2,2,2-trifluoroethyl group distinguishes the target compound from analogs like N-benzylprop-2-en-1-amine () and benzyl({[2-(trifluoromethoxy)phenyl]methyl})amine ():
- Electronic Effects: The -CF₃ group withdraws electrons, reducing nucleophilicity at the adjacent nitrogen (19F NMR δ = -68 ppm vs. -55 ppm for non-fluorinated analogs) .
- Metabolic Stability : Fluorination decreases oxidative metabolism, enhancing half-life in vivo (t₁/₂ = 6.2 h vs. 2.1 h for ethyl analogs) .
Boc Protection Strategy
The Boc group is critical for:
Q & A
Q. What are the common synthetic routes for benzyl[(1Z)-({[(tert-butoxy)carbonyl]amino}imino)[(2,2,2-trifluoroethyl)amino]methyl]amine?
- Methodological Answer : Synthesis typically involves sequential functionalization of the amine backbone. For example:
- Step 1 : Introduce the tert-butoxycarbonyl (Boc) protecting group via reaction with Boc-anhydride under basic conditions (e.g., DMAP or DCC as coupling agents) to stabilize the amino group during subsequent reactions .
- Step 2 : Imine formation using a trifluoroethylamine derivative, often via condensation with an aldehyde or ketone under inert conditions (argon/nitrogen atmosphere) to prevent oxidation .
- Step 3 : Benzyl group incorporation through nucleophilic substitution or reductive amination, with purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) .
Key validation includes LC-MS for intermediate tracking and H/C NMR for structural confirmation .
Q. How can researchers characterize the stability of this compound under varying pH conditions?
- Methodological Answer : Stability studies require:
- Buffer Preparation : Use standardized buffers (pH 2–12) with ionic strength adjusted to mimic physiological or reaction conditions.
- HPLC Analysis : Monitor degradation over time (e.g., 0–72 hours) at 25°C and 37°C, using a C18 column and UV detection at λ = 254 nm .
- Mass Spectrometry : Identify degradation products (e.g., Boc deprotection at acidic pH or imine hydrolysis in basic conditions) .
Data interpretation should compare half-life () across pH ranges to optimize storage or reaction conditions .
Advanced Research Questions
Q. What role does the trifluoroethyl group play in modulating the compound’s reactivity or solubility?
- Methodological Answer :
- Solubility Studies : Compare logP values (via shake-flask method) of the trifluoroethyl derivative vs. non-fluorinated analogs. The trifluoroethyl group reduces basicity and enhances lipophilicity, favoring organic-phase reactions (e.g., THF or DMF) .
- Reactivity Analysis : Use DFT calculations (e.g., Gaussian 09) to model electron-withdrawing effects of CF₃ on the imine’s electrophilicity, which may accelerate nucleophilic additions .
- Empirical Validation : Conduct kinetic studies (e.g., imine alkylation rates) with/without CF₃ substitution to quantify rate enhancements .
Q. How can researchers resolve contradictions in reported yields for multi-step syntheses of this compound?
- Methodological Answer : Contradictions often arise from:
- Intermediate Purification : Incomplete Boc deprotection (evidenced by F NMR signals at -75 ppm) or residual solvents (e.g., DMF) can skew yields. Use rigorous drying (high-vacuum) and TLC monitoring (Rf = 0.3 in EtOAc/hexane) .
- Reaction Optimization : Screen catalysts (e.g., Pd/C vs. Raney Ni for benzylation) and temperatures (25°C vs. 40°C) using DoE (Design of Experiments) to identify critical variables .
- Data Normalization : Report yields relative to limiting reagents and include error margins (±5%) from triplicate runs .
Q. What computational strategies are effective for predicting the stereochemical outcomes of reactions involving the Z-configuration imine?
- Methodological Answer :
- Molecular Mechanics : Use MMFF94 force fields in Schrödinger Maestro to model steric clashes between the benzyl and trifluoroethyl groups, favoring the Z-configuration .
- Transition-State Analysis : Perform QM/MM simulations (e.g., ORCA) to calculate activation energies for E/Z isomerization, identifying stabilizing interactions (e.g., hydrogen bonding with the Boc group) .
- Experimental Correlation : Validate predictions with NOESY NMR (cross-peaks between benzyl protons and imine NH) to confirm spatial proximity .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
